molecular formula C6H4BrN3 B1372688 5-bromo-1H-pyrazolo[3,4-b]pyridine CAS No. 875781-17-2

5-bromo-1H-pyrazolo[3,4-b]pyridine

カタログ番号 B1372688
CAS番号: 875781-17-2
分子量: 198.02 g/mol
InChIキー: BASYLPMLKGQZOG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-bromo-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the molecular formula C6H4BrN3 . It has a molecular weight of 198.02 g/mol . This compound is part of the family of pyrazolopyridines, which are bicyclic heterocyclic compounds formed by the fusion of a pyrazole and a pyridine ring .


Molecular Structure Analysis

The molecular structure of “5-bromo-1H-pyrazolo[3,4-b]pyridine” consists of a pyrazolo[3,4-b]pyridine core with a bromine atom attached at the 5-position . The InChI key for this compound is BASYLPMLKGQZOG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“5-bromo-1H-pyrazolo[3,4-b]pyridine” is a solid compound . It has a molecular weight of 198.02 g/mol . The compound’s InChI is 1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) .

科学的研究の応用

Antifungal Activity

5-Bromo-1H-pyrazolo[3,4-b]pyridine derivatives have been evaluated for their antifungal properties. Carboxamide derivatives of 5-aminopyrazoles, which can be synthesized from 5-bromo-1H-pyrazolo[3,4-b]pyridine, showed inhibitory activity against fungal strains and were tested as inhibitory compounds against succinate dehydrogenase .

Synthesis of Polycyclic Heterocycles

This compound is used in the synthesis of polycyclic heterocycles. By using ketones as a condensation partner, researchers can achieve the synthesis of complex heterocyclic structures, which have various applications in medicinal chemistry .

Molecular Docking and Biological Activity

5-Bromo-1H-pyrazolo[3,4-b]pyridine is involved in the synthesis of regio-isomeric pyrazolo[3,4-b]pyridines. These compounds have been studied for their biological activity through molecular docking techniques, which help predict how a compound will interact with a biological target .

Intermediate for Synthesis

It serves as an intermediate in various synthetic pathways. For example, it can be iodized and then protected to produce key intermediates for further chemical reactions .

Biomedical Applications

The pyrazolo[3,4-b]pyridines group, to which 5-bromo-1H-pyrazolo[3,4-b]pyridine belongs, has been described in numerous references and patents. These compounds have various biomedical applications due to their structural versatility and biological activity .

Safety And Hazards

“5-bromo-1H-pyrazolo[3,4-b]pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a potential target . Appropriate safety measures, including wearing suitable gloves, protective clothing, and eye protection, should be taken when handling this compound .

特性

IUPAC Name

5-bromo-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASYLPMLKGQZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654277
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1H-pyrazolo[3,4-b]pyridine

CAS RN

875781-17-2
Record name 5-Bromo-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromopyrazolo[3,4-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-fluoronicotinaldehyde (0.580 g, 2.8 mmol), 4-methylbenzenesulfonic acid (0.060 g, 0.35 mmol) and anhydrous hydrazine (0.450 ml, 14 mmol) in 5 mL of i-PrOH was heated at 145° C. for 15 min in the microwave (Initiator by Biotage). The reaction was diluted with H2O and the solid was filtered washed with H2O and air-dried to give a white amorphous solid. MS (M+H)+ 198, 200.
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 2-bromomalonaldehyde (Aldrich; 2.5 g, 16.5 mmol) and 3-aminopyrazole (Aldrich; 1.38 g, 16.5 mmol) in glacial acetic acid (25 mL) and reflux under nitrogen for 2 h. Concentrate under reduced pressure and dissolve the residue in absolute methanol (150 mL), vacuum filter through a pad of diatomaceous earth and concentrate under reduced pressure. Purify via chromatography (silica gel, hexane to 50% ethyl acetate/50% hexane) to obtain 365 mg (11%) of the title compound as a light yellow solid. TOF MS ES+ exact mass calculated for C6H5N3Br (p+H): m/z=197.9667, Found: 197.9674.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
11%

Synthesis routes and methods III

Procedure details

A solution of 1H-pyrazol-5-amine x79 (25 g, 1 eq, 0.3 mol) and bromomalonaldehyde x9 (45.4 g, 1 eq, 0.3 mol) ethanol (250 ml) is refluxed for 2 hours. After cooling, the reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure and the crude is purified using chiral chromatography affording 5-bromo-1H-pyrazolo[3,4-b]pyridine x80 (yield: 2.1%; LC-MS (MH+): 198/200) and 6-bromopyrazolo[1,5-a]pyrimidine x81 (yield: 13.8%; LC-MS (MH+): 198/200).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

1H-Pyrazol-5-amine (5.3 g, 64 mmol) and 2-bromomalonaldehyde (9.9 g, 64 mmol) were suspended in acetic acid (100 mL). The reaction mixture was heated to reflux under N2 for 6 hours. The reaction mixture was cooled to room temperature and concentrated to give a solid. The crude solids were suspended in MeOH (200 mL) and absorbed onto silica gel (200 g). The crude product was purified by column chromatography, eluting with hexanes/ethyl acetate (4:1), hexanes/ethyl acetate (2:1) to give 5-bromo-1H-pyrazolo[3,4-b]pyridine as a solid (3.1 g, 25%).
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-bromo-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
5-bromo-1H-pyrazolo[3,4-b]pyridine

Q & A

Q1: What are the potential applications of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives in medicinal chemistry?

A1: 5-bromo-1H-pyrazolo[3,4-b]pyridine serves as a versatile building block for synthesizing various derivatives with potential biological activities. For example, research highlights its use in developing:

  • Antibacterial Agents: Derivatives like 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamides have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria. []
  • Antioxidant Agents: The same study also revealed that some of these derivatives exhibit moderate to good antioxidant properties, as evidenced by DPPH and superoxide radical scavenging assays. []
  • Cyclin-Dependent Kinase (Cdk) Inhibitors: Researchers have explored the use of 5-bromo-1H-pyrazolo[3,4-b]pyridine in synthesizing 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, which are potential Cdk inhibitors, crucial targets for anticancer therapies. []

Q2: How does the structure of 5-bromo-1H-pyrazolo[3,4-b]pyridine contribute to its versatility in synthetic applications?

A2: The presence of bromine at the 5-position and the nitrogen-containing pyrazolo[3,4-b]pyridine core offers multiple reactive sites for chemical modifications.

  • Halogen Substitution: The bromine atom can undergo various substitution reactions, like copper-catalyzed coupling reactions, enabling the introduction of diverse substituents, as demonstrated in the synthesis of the sulfonamide derivatives. []
  • Core Functionalization: The pyrazolo[3,4-b]pyridine core itself can be further functionalized. For instance, it can undergo reactions like Sommelet reaction to introduce an aldehyde group at the 3-position, as seen in the synthesis of 7-azaindazole-chalcone derivatives. []

Q3: Have any structure-activity relationship (SAR) studies been conducted on 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives?

A3: Yes, the research on organometallic 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as potential anticancer agents explored SAR by synthesizing a series of compounds with varying substituents on the pyrazolo[3,4-b]pyridine core and evaluating their cytotoxicity, cell cycle effects, and Cdk inhibitory activity. [] While specific details regarding the impact of different substituents are not provided in the abstract, this study highlights the importance of SAR investigations in optimizing the biological activity of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。